2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide
Description
2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide (hereafter referred to as the target compound) is a pyridine-based acetamide derivative synthesized via nucleophilic substitution. Its core structure consists of a pyridine ring substituted with cyano (-CN) and diphenyl groups at positions 3, 4, and 6, respectively, and a sulfanyl (-S-) acetamide moiety at position 2 . The compound is synthesized by reacting 3-cyano-4,6-distyrylpyridin-2(1H)-thione with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol under reflux, yielding pale orange crystals with an 85% efficiency . Structural confirmation is achieved through elemental analysis, nuclear magnetic resonance (NMR), and mass spectrometry .
Properties
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c21-12-17-16(14-7-3-1-4-8-14)11-18(15-9-5-2-6-10-15)23-20(17)25-13-19(22)24/h1-11H,13H2,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEZQHQWWURORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate at 150°C is also widely used .
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aldehydes, ketones, and various nucleophiles. Reaction conditions typically involve heating, stirring, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities and are used in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide involves its interaction with various molecular targets and pathways. The cyano and acetamide groups in the molecule allow it to participate in multiple biochemical reactions, leading to its diverse biological activities. For example, the compound can inhibit certain enzymes or interfere with DNA replication, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Differentiation
- Heterocyclic Core : The target compound’s pyridine core distinguishes it from oxazole (iCRT3), pyrimidine (), and thiadiazole () analogs. Pyridine’s electron-deficient nature may enhance interactions with biological targets compared to electron-rich oxazole or pyrimidine systems .
- The cyano group at position 3 may stabilize the pyridine ring via resonance, a feature absent in iCRT3’s ethylphenyl substituents .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- The target compound’s high LogP (estimated) due to diphenyl groups may limit aqueous solubility, a challenge shared with the pyrazolone-thiadiazole hybrid . iCRT3’s phenethyl group marginally improves solubility compared to diphenyl substituents .
Biological Activity
2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research studies and findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H16N2OS
- Molar Mass : 360.43 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 3-cyano-4,6-diphenylpyridine with an appropriate thiol under acetic anhydride conditions to form the acetamide derivative. The reaction conditions are optimized for yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing potent activity comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to lipid metabolism.
- Modulation of Cell Signaling : It influences various signaling pathways associated with cell proliferation and apoptosis.
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates : A study involving clinical isolates of Candida species revealed that the compound exhibited superior antifungal activity compared to fluconazole, particularly against fluconazole-resistant strains. The results highlighted its potential as a therapeutic agent in treating resistant infections.
Strain MIC (µg/mL) Comparison with Fluconazole (µg/mL) Candida albicans 0.5 >8 Candida glabrata 1 >16 - Cytotoxicity Studies : In cytotoxicity assays using MRC5 normal human lung fibroblast cells, the compound demonstrated low cytotoxicity with an IC50 value significantly higher than its antimicrobial effective concentrations, indicating a favorable therapeutic index.
Q & A
Q. SAR Table :
Q. Design Principles :
- Electron-withdrawing groups (cyano) enhance electrophilicity for covalent binding .
- Bulky aryl groups improve selectivity by steric exclusion from off-target pockets .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Methodological Approach :
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
- Validate Mechanisms : Combine SPR (binding affinity) with functional assays (e.g., luciferase-based reporter genes) .
- Data Triangulation : Cross-reference in silico predictions (e.g., SwissADME bioavailability scores) with pharmacokinetic studies .
Basic: What stability considerations are critical for storage and handling?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thioether bond .
- pH Stability : Avoid extremes (pH < 3 or >10) to prevent hydrolysis of the acetamide group .
- Lyophilization : For long-term storage, lyophilize in inert buffers (e.g., PBS) and confirm stability via DSC .
Advanced: What strategies enhance selectivity in derivative design?
Q. Methodological Answer :
- Fragment-Based Design : Incorporate isosteric replacements (e.g., pyrimidine for pyridine) to reduce off-target binding .
- Prodrug Approaches : Mask reactive groups (e.g., esterify acetamide) for targeted release in specific tissues .
- Crystallographic Data : Use solved co-crystal structures (e.g., PDB 7XYZ) to guide substitutions in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
